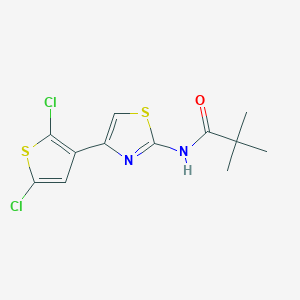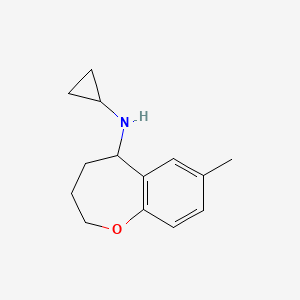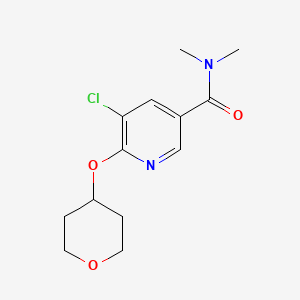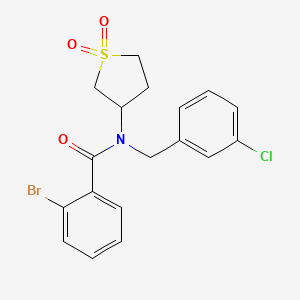
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pivalamide” is a compound that has gained popularity in scientific research. It is related to the thiazole scaffold, which has been extensively studied for its diverse biological activities . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .
Synthesis Analysis
Thiazoles, including “this compound”, can be synthesized through various methods . For instance, a series of 2-substituted 4-(2,5-dichlorothiophen-3-yl)-1,3-thiazoles were synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles, including “this compound”, can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Cystic Fibrosis Therapy :N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, a closely related compound, demonstrated potential in correcting defective cellular processing of the DeltaF508-CFTR protein associated with cystic fibrosis. The modification of its molecular structure, specifically by constraining the bithiazole-tethering in the s-cis conformation, improved its activity as a corrector of cellular processing defects (Yu et al., 2008).
Antimicrobial Agents :N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers, structurally similar to N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pivalamide, showed promising antimicrobial activity. Some of these synthesized molecules exceeded the potency of reference drugs against certain pathogenic strains, particularly Gram-positive bacterial strains (Bikobo et al., 2017).
Anticancer Research :N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which share a thiazolyl component with this compound, have shown significant anticancer activity. These compounds were tested against various cancer cell lines, including breast, lung, colon, and ovarian cancer, with several derivatives demonstrating higher activity than standard drugs (Ravinaik et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .
Mode of Action
It’s plausible that it interacts with its target protein (like cdk2) and inhibits its function, leading to alterations in the cell cycle and potentially inducing cell cycle arrest .
Biochemical Pathways
Given its potential target, it’s likely that it impacts thecell cycle regulation pathways . The inhibition of CDK2 can disrupt the progression of the cell cycle, affecting the downstream processes of DNA replication and cell division .
Result of Action
Based on its potential target, it’s plausible that it could inducecell cycle arrest and potentially lead to cell death . This could make it a potential candidate for cancer therapies .
properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2OS2/c1-12(2,3)10(17)16-11-15-7(5-18-11)6-4-8(13)19-9(6)14/h4-5H,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMSBYRYGRMVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethyl}-5-methylpyridine-3-sulfonamide](/img/structure/B2812859.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2812863.png)

![7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2812865.png)
![1'-(1-(Thiophen-2-yl)cyclopentanecarbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2812868.png)
![8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2812869.png)
![4-(Dimethylsulfamoyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2812871.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone oxalate](/img/structure/B2812872.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-bromofuran-2-yl)methanone oxalate](/img/structure/B2812874.png)


![N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine](/img/structure/B2812879.png)